Dehydroclindamycin Hydrochloride
CAS No.:
Cat. No.: VC0208366
Molecular Formula: C₁₈H₃₂Cl₂N₂O₅S
Molecular Weight: 459.43
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₃₂Cl₂N₂O₅S |
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Molecular Weight | 459.43 |
Introduction
Chemical Identity and Properties
Dehydroclindamycin Hydrochloride is structurally related to clindamycin, a widely used lincosamide antibiotic, but differs through an unsaturated bond in its structure. This compound exists as the hydrochloride salt of dehydroclindamycin, formed when hydrochloric acid is added to the free base form. Its chemical and physical properties are essential for both identification and quality control purposes.
Basic Chemical Information
Property | Information |
---|---|
Chemical Name | Dehydroclindamycin Hydrochloride |
CAS Number (Free Base) | 909032-77-5 |
Molecular Formula | C₁₈H₃₁ClN₂O₅S·HCl |
Molecular Weight | 459.4281 g/mol |
Storage Conditions | -20°C |
Physical State | Solid |
The IUPAC name for this compound is (2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide;hydrochloride . This systematic nomenclature precisely identifies the compound's complex structure, including its stereochemistry and functional groups.
Structural Characteristics
The structure of Dehydroclindamycin Hydrochloride features distinctive elements that differentiate it from clindamycin:
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A pyrrolidine ring with an unsaturated bond (dihydropyrrole structure)
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A carboxamide linkage connecting the pyrrolidine to the rest of the molecule
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A sugar moiety (galactooctopyranoside) with multiple hydroxyl groups
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A chlorine-substituted propyl group
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A methylsulfanyl group attached to the sugar moiety
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The hydrochloride salt form
The molecular structure can be represented by the SMILES notation: Cl.CCCC1=CN(C)C@@HC(=O)NC@H[C@H]2OC@HC@HC@@H[C@H]2O . This structural representation includes all stereochemical information and the hydrochloride counter-ion.
Relation to Clindamycin
Dehydroclindamycin Hydrochloride is specifically considered an impurity in the synthesis of Clindamycin hydrochloride, which is a widely used antibiotic. Understanding the relationship between these compounds is crucial for pharmaceutical quality control.
Structural Differences
The primary difference between Dehydroclindamycin and Clindamycin lies in the pyrrolidine ring. While Clindamycin contains a fully saturated pyrrolidine ring, Dehydroclindamycin features a dihydropyrrole structure with one double bond, making it "dehydrogenated" compared to Clindamycin. This subtle structural difference affects the compound's properties and activity.
Synthesis and Formation
Dehydroclindamycin Hydrochloride typically forms during the chemical synthesis of Clindamycin hydrochloride. Understanding its formation pathway is important for developing strategies to minimize its presence in the final product.
Formation Pathway
During the synthesis of Clindamycin hydrochloride, Dehydroclindamycin can form as a side product, particularly during the chlorination step of the process . The patent CN101891778A outlines a process for synthesizing Clindamycin hydrochloride that involves multiple steps where this impurity may form:
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Chlorination using a mixture of starting material (U 10149a), methylene dichloride or trichloromethane, solid phosgene, DMF, and an oxidation inhibitor
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Hydrolysis reaction with sodium hydroxide in an aqueous phase
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Salt formation with the obtained clindamycin free alkali and hydrochloric acid
During these steps, particularly the chlorination reaction, conditions that promote dehydrogenation can lead to the formation of Dehydroclindamycin, which subsequently forms the hydrochloride salt.
Purification Methods
To reduce the presence of Dehydroclindamycin in Clindamycin hydrochloride preparations, specific purification methods have been developed. One effective approach involves the reduction of Dehydroclindamycin using palladium on carbon in an aqueous solution. The process typically follows these steps:
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Dissolving impure Clindamycin hydrochloride in water or an aqueous alcohol solution
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Adding palladium on carbon as a catalyst
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Introducing hydrogen gas to react for several hours
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This reaction converts Dehydroclindamycin into Clindamycin, improving the purity of the final product
This hydrogenation process effectively reduces the unsaturated bond in the pyrrolidine ring, converting the impurity back into the desired product.
Analytical Methods for Detection
Accurate detection and quantification of Dehydroclindamycin Hydrochloride are essential for quality control in pharmaceutical manufacturing.
Reference Standards
Biological Activity
The biological activity of Dehydroclindamycin Hydrochloride is less extensively documented compared to Clindamycin itself, though its structural similarity suggests potential pharmacological properties.
Pharmacological Significance
The primary focus on Dehydroclindamycin has been its removal from Clindamycin hydrochloride to enhance the purity and efficacy of the antibiotic rather than exploiting any inherent pharmacological properties it might possess. This approach underscores the importance of maintaining high purity standards in antibiotic production.
Applications in Research and Industry
Despite being classified as an impurity, Dehydroclindamycin Hydrochloride serves important functions in pharmaceutical research and quality control.
Use as Reference Standard
Regulatory Considerations
The presence of Dehydroclindamycin Hydrochloride in pharmaceutical products is subject to regulatory oversight to ensure drug safety and efficacy.
Analytical Control Strategies
Pharmaceutical manufacturers must implement appropriate analytical control strategies to monitor and limit the presence of Dehydroclindamycin Hydrochloride in Clindamycin products. These strategies typically include:
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Validated analytical methods for detection and quantification
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In-process controls during manufacturing
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Specifications for acceptable limits in the final product
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Stability studies to monitor potential formation during storage
Future Research Directions
Several areas merit further investigation regarding Dehydroclindamycin Hydrochloride.
Structure-Activity Relationship Studies
Comparative studies of Dehydroclindamycin and Clindamycin could provide valuable insights into how the unsaturated bond affects antimicrobial activity, potentially leading to the development of new antibiotic derivatives with improved properties or different spectra of activity.
Alternative Synthetic Routes
Research into alternative synthetic pathways for Clindamycin that minimize the formation of Dehydroclindamycin could lead to more efficient and cost-effective manufacturing processes. This could include investigating different catalysts, reaction conditions, or entirely novel synthetic approaches.
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